4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
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Overview
Description
4-Methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group attached to a nitrophenyl ring, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products:
Reduction: 4-methyl-N-(2-methyl-3-aminophenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-Methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acts as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, particularly as an enzyme inhibitor.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
- 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide
- 4-Methyl-3-nitrobenzonitrile
Comparison: Compared to similar compounds, 4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This structural feature enhances its reactivity and makes it a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit specific enzymes sets it apart from other sulfonamides, providing unique applications in biochemical research and drug development.
Properties
IUPAC Name |
4-methyl-N-(2-methyl-3-nitrophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10-6-8-12(9-7-10)21(19,20)15-13-4-3-5-14(11(13)2)16(17)18/h3-9,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTSHXRYWUUXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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